molecular formula C10H12F3NO B1375244 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1447967-06-7

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1375244
CAS No.: 1447967-06-7
M. Wt: 219.2 g/mol
InChI Key: LYFUIXHKEAPARI-UHFFFAOYSA-N
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Description

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium catalyst

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
  • 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
  • 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol

Uniqueness

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The trifluoromethyl group significantly influences the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,15H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUIXHKEAPARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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